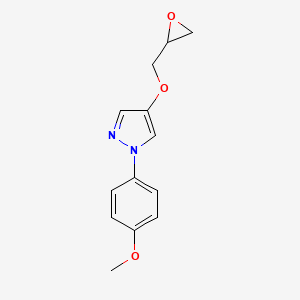
1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole, also known as 'MO-IM-140', is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of MO-IM-140 involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and cancer. Additionally, MO-IM-140 induces apoptosis in cancer cells by activating the caspase pathway. MO-IM-140 has also been shown to reduce oxidative stress and inflammation in the brain by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that MO-IM-140 has significant biochemical and physiological effects. MO-IM-140 has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, MO-IM-140 has been shown to reduce the expression of various genes involved in inflammation and cancer. MO-IM-140 has also been found to reduce oxidative stress and improve mitochondrial function in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MO-IM-140 is its high purity and yield, which makes it suitable for various lab experiments. Additionally, MO-IM-140 has been shown to exhibit significant anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for further research. However, one of the limitations of MO-IM-140 is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on MO-IM-140. One of the directions is to investigate the potential of MO-IM-140 as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the use of MO-IM-140 in combination therapy with other anti-cancer agents. Additionally, further research is needed to understand the molecular mechanisms underlying the neuroprotective effects of MO-IM-140. Finally, the development of new synthesis methods for MO-IM-140 with improved solubility and bioavailability is also an area of future research.
Synthesemethoden
The synthesis of MO-IM-140 involves the reaction of 4-methoxyphenylhydrazine with epichlorohydrin and sodium hydroxide, followed by the reaction with 2-bromomethyl oxirane. The resulting product is then purified using column chromatography. This synthesis method has been reported to yield MO-IM-140 in high purity and yield.
Wissenschaftliche Forschungsanwendungen
MO-IM-140 has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. Studies have shown that MO-IM-140 exhibits anti-inflammatory, anti-cancer, and neuroprotective properties. MO-IM-140 has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation and cancer. Additionally, MO-IM-140 has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth. Studies have also reported that MO-IM-140 has neuroprotective effects by reducing the oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-(oxiran-2-ylmethoxy)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-16-11-4-2-10(3-5-11)15-7-12(6-14-15)17-8-13-9-18-13/h2-7,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEZSRYJDWCLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=N2)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

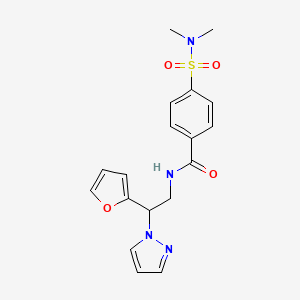
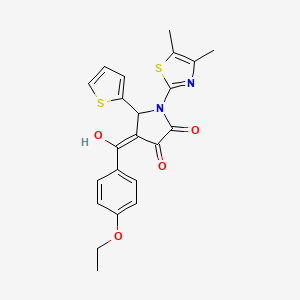
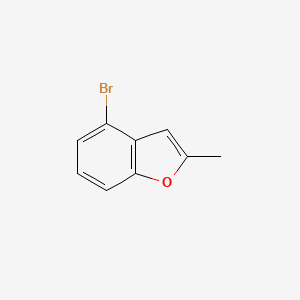

![6-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B3015159.png)


![7-ethyl-8-methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3015164.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B3015165.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)picolinamide](/img/structure/B3015167.png)
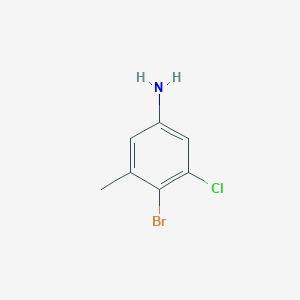
![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3015170.png)

![(Z)-2-cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3015176.png)